molecular formula C19H23NO3 B1667602 (+)-Armepavine CAS No. 14400-96-5

(+)-Armepavine

Cat. No.: B1667602
CAS No.: 14400-96-5
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-KRWDZBQOSA-N
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Description

(+)-Armepavine is an alkaloid compound derived from the plant Stephania cepharantha. It is known for its pharmacological properties, particularly in traditional medicine. The compound has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Armepavine typically involves the extraction from natural sources or chemical synthesis. One common method includes the extraction from the roots of Stephania cepharantha using solvents like ethanol or methanol. The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes, followed by purification steps to isolate the compound in its pure form. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (+)-Armepavine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve halogenation or alkylation using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: (+)-Armepavine is used as a starting material for the synthesis of other complex alkaloids. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is studied for its effects on cellular processes. It has shown potential in modulating signaling pathways involved in inflammation and cell proliferation.

Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Studies have shown its efficacy in reducing inflammation, inhibiting cancer cell growth, and providing neuroprotection.

Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development. Its diverse pharmacological activities make it a promising candidate for developing new therapeutic agents.

Mechanism of Action

(+)-Armepavine exerts its effects through multiple molecular targets and pathways. It is known to interact with enzymes and receptors involved in inflammatory and apoptotic pathways. The compound modulates the activity of key signaling molecules, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Tetrahydropalmatine: Another alkaloid with similar pharmacological properties.

    Berberine: Known for its anti-inflammatory and anti-cancer activities.

    Magnoflorine: An alkaloid with neuroprotective effects.

Uniqueness: (+)-Armepavine stands out due to its unique structure and diverse pharmacological activities. Unlike some similar compounds, it has shown a broader range of therapeutic effects, making it a versatile compound for research and drug development.

Properties

IUPAC Name

4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317364
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14400-96-5
Record name (+)-Armepavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W0AOI5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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